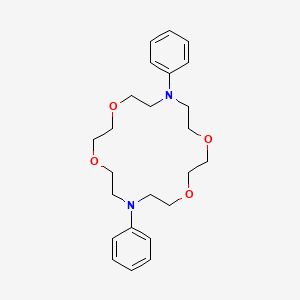

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Beschreibung

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is an 18-membered diaza-crown ether derivative with phenyl groups substituted at the 7 and 16 positions. This macrocyclic compound belongs to the class of bibracchial crown ethers, where the nitrogen atoms in the heterocycle are functionalized with aromatic substituents.

Eigenschaften

CAS-Nummer |

91540-11-3 |

|---|---|

Molekularformel |

C24H34N2O4 |

Molekulargewicht |

414.5 g/mol |

IUPAC-Name |

7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |

InChI |

InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2 |

InChI-Schlüssel |

GIXQLZQYBNJMRN-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:

Complexation Reactions: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.

Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether groups is replaced by another nucleophile.

Common Reagents and Conditions

Iodine: Used in spectroscopic studies to form complexes with the crown ether.

Zirconium Compounds: Facilitate hydrolysis reactions at neutral pH.

Major Products Formed

Metal Complexes: Stable complexes with various metal ions.

Substituted Crown Ethers: Products of nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Aromatic vs. Aliphatic Substituents: Phenyl, benzoyl, and quinolyl groups enhance π-interactions for heavy metal binding (e.g., Hg²⁺, Sm³⁺), while long alkyl chains (e.g., decyl) improve membrane compatibility for proton sensing .

- Electronic Effects : Electron-withdrawing benzoyl groups (DTODC) may reduce electron density at nitrogen, whereas electron-donating methoxy groups (4-methoxybenzyl) facilitate hydrogen bonding in crystal structures .

Structural and Conformational Differences

- 7,16-Bis(4-methoxybenzyl) : X-ray studies reveal hydrogen-bonded tape structures in molecular complexes, with conformational adaptability confirmed by DFT .

- 7,16-Dibenzyl (DBTDA) : Crystallizes in space group P2₁/c with two independent molecules adopting distinct conformations, highlighting structural versatility .

- 7,16-Didecyl (Kryptofix 22 DD) : Lipophilic chains enable stable integration into PVC membranes for pH electrodes, contrasting with the rigid aromatic cavities of phenyl/benzyl derivatives .

Physicochemical Properties

*Estimated based on structural analogs.

Biologische Aktivität

7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound belonging to the class of diazacrown ethers. This compound exhibits significant biological activity due to its ability to form complexes with various metal ions and organic molecules. Its unique structure allows it to interact with biological systems in ways that are being explored for potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 262.346 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 111-114 °C

- Boiling Point : 412.1 ± 40.0 °C at 760 mmHg

- LogP : -2.43 (indicates high water solubility)

The biological activity of 7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is primarily attributed to its ability to act as a ligand in complexation reactions. It can form stable complexes with metal ions such as Mg, which may enhance the bioavailability and efficacy of certain drugs or therapeutic agents . The compound's lipophilicity and structural characteristics facilitate its interaction with biological membranes and proteins.

Complexation Studies

Recent studies have shown that this compound can effectively complex with various cations. The stability constants for these complexes have been determined through spectroscopic methods:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Mg | 5.6 |

| Ca | 4.8 |

| Zn | 3.9 |

These interactions suggest potential applications in drug delivery systems where metal ions play a crucial role in the mechanism of action.

Case Studies

- Anticancer Activity : A study investigated the effects of 7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane on cancer cell lines. The compound exhibited dose-dependent cytotoxicity against several cancer types, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound in models of oxidative stress. It demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cells exposed to oxidative stressors .

- Metal Ion Mobilization : Research indicated that derivatives of this compound could effectively mobilize strontium from biological systems. This property is particularly relevant in radiological contexts where strontium accumulation poses health risks .

Q & A

Q. What are the standard synthetic routes for 7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane?

The compound is typically synthesized via alkylation or tosylation of the parent diazacrown ether (1,4,10,13-tetraoxa-7,16-diazacyclooctadecane). For example:

- Alkylation : Reacting 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 2-chloromethylquinoline in acetonitrile under reflux, using sodium carbonate as a base .

- Tosylation : Using 1,8-di-O-tosyl and 1,8-di-N-tosyl intermediates followed by detosylation under hydrolytic or reductive conditions .

Key considerations : Solvent purity (e.g., vacuum-distilled THF), inert atmospheres (N₂), and stoichiometric control to avoid cross-linking byproducts.

Q. Which spectroscopic and structural characterization methods are critical for confirming its molecular structure?

- NMR : ¹H and ¹³C NMR to identify proton environments and confirm macrocycle symmetry.

- X-ray crystallography : Resolves conformational details (e.g., "parallelogram" crown shape with benzyl substituents splayed outward ).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for protonated adducts).

- FT-IR : Confirms absence of tosyl groups post-detosylation .

Q. What are the primary applications of this compound in materials science?

- Ion-selective electrodes (ISEs) : Acts as a neutral carrier in PVC membranes for detecting Sm³⁺ (detection limit: 6.3 × 10⁻⁹ M) and Hg²⁺ (Nernstian slope: 29.2 mV/decade) .

- pH sensors : PANI-coated membranes functionalized with derivatives (e.g., kryptofix 22 DD) for highly acidic media (pH 0.1–1) .

- Coordination chemistry : Forms stable complexes with transition metals (e.g., Zr⁴⁺ in peptide hydrolysis studies) .

Advanced Research Questions

Q. How can the potentiometric response of sensors based on this compound be optimized?

Methodological factors :

- Membrane composition : Balance ionophore (2.5 wt%), plasticizer (e.g., o-NPOE, 60.5 wt%), and additives (e.g., NaTPB for charge neutrality) .

- Electrode matrix : Composite materials (e.g., multiwalled carbon nanotubes) enhance conductivity and lower detection limits .

- pH range : Adjust with lipophilic additives (e.g., oleic acid) to stabilize responses in acidic/basic media .

Table 1 : Optimization parameters for Sm³⁺ sensor

| Parameter | Optimal Value | Effect on Performance |

|---|---|---|

| Ionophore (DBDA18C6) | 2.5 wt% | Maximizes Sm³⁺ selectivity |

| Plasticizer (o-NPOE) | 60.5 wt% | Enhances membrane flexibility |

| MWNT content | 2.0 wt% | Improves electron transfer kinetics |

| pH range | 2.5–8.5 | Minimizes OH⁻ interference |

Q. How to resolve contradictions in stability constants reported for its metal complexes?

Approaches :

- Standardized conditions : Use consistent ionic strength (e.g., 0.1 M KCl) and temperature (25°C) during potentiometric titrations .

- Cross-validation : Compare UV-Vis, NMR, and ISE data to identify systematic errors (e.g., ligand protonation in acidic media) .

- DFT calculations : Model conformational flexibility (e.g., pendant arm orientation) to explain variations in binding affinities .

Q. What strategies address conformational variability in X-ray crystallography studies?

- Low-temperature crystallography (e.g., 123 K) reduces thermal motion artifacts, clarifying crown ether geometry .

- Hydrogen bonding analysis : Identify charge-assisted H-bonds (e.g., N–H⋯O in protonated forms) that stabilize specific conformations .

- Comparative studies : Analyze derivatives (e.g., methoxy vs. benzyl substituents) to isolate steric/electronic effects .

Methodological Challenges

Q. How to mitigate interference from competing ions in potentiometric sensors?

Q. What advanced techniques elucidate its role in catalytic systems?

- Kinetic studies : Monitor dipeptide hydrolysis rates via HPLC when complexed with Zr⁴⁺ .

- Spectroelectrochemistry : Couple cyclic voltammetry with UV-Vis to track redox-active metal centers (e.g., Pt²⁺/Pt⁴⁺) .

- Single-crystal EPR : Resolve radical intermediates in photocatalytic applications .

Data Contradiction Analysis

Q. Why do stability constants for Cu²⁺ complexes vary across studies?

- Protonation effects : Diaza crown ethers may protonate below pH 5, altering binding thermodynamics .

- Solvent polarity : Acetonitrile vs. water impacts ligand solvation and metal-ligand affinity .

- Structural flexibility : Conformational changes in the macrocycle (e.g., "endo" vs. "exo" N–H orientations) modulate binding .

Q. How to reconcile discrepancies in sensor lifetimes reported for similar ionophores?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.